PTP1B Inhibitory Activity
The target compound exhibits measurable but weak inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B). In an enzymatic assay using recombinant PTP1B catalytic domain (1–322 residues) expressed in E. coli, with pNPP as substrate (preincubation for 10 min, substrate addition measured after 30 min), the compound demonstrated an IC₅₀ value of 9,400 nM (9.4 μM) [1]. A separate assay evaluating inhibition of recombinant PTP1B catalytic domain (unknown origin) using pNPP as substrate reported an IC₅₀ of 12,500 nM (12.5 μM) [2]. These values provide a quantitative baseline for assessing this scaffold's interaction with PTP1B relative to other inhibitor classes.
| Evidence Dimension | PTP1B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 9,400 nM (9.4 μM); IC₅₀ = 12,500 nM (12.5 μM) |
| Comparator Or Baseline | Not applicable; baseline is the compound's own activity. No direct comparator data available from the same study. |
| Quantified Difference | Not applicable; this is baseline activity quantification. |
| Conditions | Inhibition of recombinant human PTP1B using pNPP substrate; preincubation for 10 min followed by substrate addition and measurement after 30 min (for 9,400 nM value) [1]; absorbance-based pNP formation assay (for 12,500 nM value) [2]. |
Why This Matters
This quantifies the compound's baseline PTP1B inhibitory activity, enabling researchers to compare it with other PTP1B inhibitors and to determine whether this scaffold is suitable as a starting point for medicinal chemistry optimization.
- [1] TargetMine. (n.d.). Activity report: IC₅₀ = 9400.0 nM. ChEMBL:CHEMBL3962935. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157023823 View Source
- [2] BindingDB. (n.d.). BDBM50574765 (CHEMBL4872765): IC₅₀ = 1.25E+4 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50574765 View Source
